molecular formula C8H15NO2 B12354940 Methyl3-[(propan-2-yl)amino]but-2-enoate

Methyl3-[(propan-2-yl)amino]but-2-enoate

Katalognummer: B12354940
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: ORTVECSFZLVACC-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl3-[(propan-2-yl)amino]but-2-enoate is a chemical compound with the molecular formula C8H15NO2. It is also known by its IUPAC name, methyl (E)-3-(isopropylamino)but-2-enoate . This compound is a liquid at room temperature and has a molecular weight of 157.21 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl3-[(propan-2-yl)amino]but-2-enoate can be synthesized through a series of chemical reactions. One common method involves the reaction of isopropylamine with methyl acetoacetate under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions. The process may include steps such as purification and distillation to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl3-[(propan-2-yl)amino]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Methyl3-[(propan-2-yl)amino]but-2-enoate is utilized in various fields of scientific research:

Wirkmechanismus

The mechanism of action of Methyl3-[(propan-2-yl)amino]but-2-enoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation under specific conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(propan-2-ylamino)butanoate
  • Methyl 3-(propan-2-ylamino)propanoate
  • Methyl 3-(propan-2-ylamino)pentanoate

Uniqueness

Methyl3-[(propan-2-yl)amino]but-2-enoate is unique due to its specific structure, which includes an isopropylamino group and a but-2-enoate moiety. This structure imparts distinct chemical properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

methyl (E)-3-(propan-2-ylamino)but-2-enoate

InChI

InChI=1S/C8H15NO2/c1-6(2)9-7(3)5-8(10)11-4/h5-6,9H,1-4H3/b7-5+

InChI-Schlüssel

ORTVECSFZLVACC-FNORWQNLSA-N

Isomerische SMILES

CC(C)N/C(=C/C(=O)OC)/C

Kanonische SMILES

CC(C)NC(=CC(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.